1-Isopropyl-4-nitro-1H-pyrazol-5-amine: A Critical Scaffold in Kinase Inhibitor Design
1-Isopropyl-4-nitro-1H-pyrazol-5-amine: A Critical Scaffold in Kinase Inhibitor Design
Executive Summary
1-Isopropyl-4-nitro-1H-pyrazol-5-amine (CAS: 1248637-56-0) [1] is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Serving as a pivotal precursor, this compound is fundamental to the synthesis of pyrazolo[3,4-d]pyrimidines—a privileged pharmacophore class that acts as a purine bioisostere. This technical guide outlines the structural rationale, synthetic methodologies, and down-stream applications of this intermediate in the development of ATP-competitive kinase inhibitors, such as RET, mTOR, and Btk inhibitors [3, 4].
Structural Analysis & Pharmacophore Rationale
The architecture of 1-isopropyl-4-nitro-1H-pyrazol-5-amine is precisely engineered for downstream cyclization and target binding:
-
The Pyrazole Core: Provides the necessary electron density and hydrogen-bonding donor/acceptor profile to mimic the imidazole ring of purines.
-
N1-Isopropyl Substitution: The isopropyl group is not merely a structural placeholder; it is strategically designed to occupy the lipophilic ribose-binding pocket within the ATP-binding site of kinases. It provides enhanced metabolic stability compared to unsubstituted analogs while increasing the overall lipophilicity (LogP) of the final drug candidate [4].
-
C4-Nitro and C5-Amine Ortho-Relationship: This functionalization is the critical enabler for pyrimidine ring annulation. The nitro group acts as a masked amine. Upon reduction, the resulting 4,5-diamine undergoes facile cyclocondensation with formamide or orthoesters to yield the bicyclic pyrazolo[3,4-d]pyrimidine system [2].
Physicochemical Properties
Table 1: Physicochemical Profile of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine
| Property | Value |
| Chemical Name | 1-Isopropyl-4-nitro-1H-pyrazol-5-amine |
| CAS Registry Number | 1248637-56-0 |
| Molecular Formula | C6H10N4O2 |
| Molecular Weight | 170.17 g/mol |
| SMILES String | CC(C)N1C(=C(C=N1)[O-])N |
| Topological Polar Surface Area (TPSA) | 91.8 Ų |
Synthetic Methodology: Regioselective Alkylation
The de novo synthesis of 1-isopropyl-4-nitro-1H-pyrazol-5-amine typically involves the N-alkylation of the tautomeric 3-amino-4-nitropyrazole (also referred to as 5-amino-4-nitropyrazole) [2].
Expertise & Experience: Mechanistic Causality
Direct alkylation of 3-amino-4-nitropyrazole with 2-iodopropane presents a regioselectivity challenge. The pyrazole nitrogen atoms (N1 and N2) compete for the electrophile, yielding a mixture of the 1-isopropyl-5-amine and 1-isopropyl-3-amine isomers. The choice of base and solvent is critical. Using Cesium Carbonate (Cs2CO3) in N,N-Dimethylformamide (DMF) leverages the "cesium effect"—the large, highly polarizable cesium ion enhances the nucleophilicity of the pyrazole anion, driving the reaction to completion at lower temperatures and slightly favoring the less sterically hindered nitrogen.
Protocol 1: Synthesis of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine
-
Preparation: Charge a flame-dried, round-bottom flask with 3-amino-4-nitropyrazole (1.0 eq) and anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.
-
Base Addition: Add Cesium Carbonate (Cs2CO3, 1.5 eq). Stir the suspension at ambient temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Dropwise, add 2-iodopropane (1.2 eq). The use of the iodo-alkane over the bromo-alkane ensures a more rapid substitution due to iodine being a superior leaving group.
-
Reaction Monitoring: Heat the mixture to 60°C and monitor via TLC or LC-MS. The reaction typically reaches completion within 4-6 hours.
-
Quenching & Extraction: Cool to room temperature, quench with ice-cold distilled water, and extract thrice with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification (Self-Validating Step): The crude mixture contains both the 3-amino and 5-amino isomers. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 5-amino isomer (1-isopropyl-4-nitro-1H-pyrazol-5-amine) elutes differently due to distinct intramolecular hydrogen bonding profiles compared to the 3-amino isomer. Verify purity via 1H-NMR by identifying the distinct septet of the isopropyl methine proton at ~4.5 ppm.
Protocol 2: Downstream Conversion to Pyrazolo[3,4-d]pyrimidine
-
Reduction: Dissolve 1-isopropyl-4-nitro-1H-pyrazol-5-amine in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite to yield 1-isopropyl-1H-pyrazole-4,5-diamine [2].
-
Cyclocondensation: Reflux the crude diamine with formamidine acetate (3.0 eq) in ethanol for 8 hours. Cool and precipitate the product to isolate the core 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine scaffold [3].
Table 2: Reaction Optimization Summary for N-Alkylation
| Alkylating Agent | Base | Solvent | Temp (°C) | Yield (5-amino isomer) |
| 2-Bromopropane | K2CO3 | DMF | 80 | 35% |
| 2-Iodopropane | K2CO3 | DMF | 60 | 42% |
| 2-Iodopropane | Cs2CO3 | DMF | 60 | 55% |
Visualizations of Workflows and Pharmacophore Logic
Synthetic workflow from pyrazole precursor to the pyrazolo[3,4-d]pyrimidine core.
Pharmacophore mapping of the 1-isopropyl-pyrazolo[3,4-d]pyrimidine scaffold in ATP pockets.
References
- Title: Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair Source: US Patent 5663366A URL
- Title: Condensed Pyrimidine Compound or Salt Thereof (RET Kinase Inhibitors)
- Title: Novel mTOR inhibitor compounds Source: US Patent Application US20200317679A1 URL
